Zirconium tetrabromide

Overview

Description

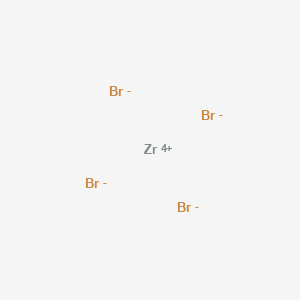

Zirconium tetrabromide (ZrBr4) is a compound with the molecular formula ZrBr4 . It is also known by other names such as Zirconium (IV) bromide and Zirconium bromide . The molecular weight of Zirconium tetrabromide is 410.84 g/mol .

Synthesis Analysis

Zirconium tetrabromide can be synthesized through the direct reaction of the elements or by passing a stream of bromine in carbon dioxide over a mixture of zirconium (IV) oxide and sugar charcoal contained in a hot pyrex tube . The overall yield of this process is about 60% .Molecular Structure Analysis

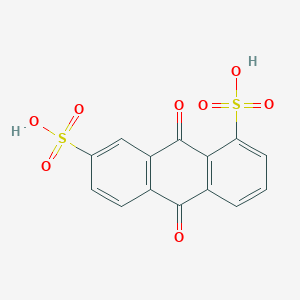

The molecular structure of Zirconium tetrabromide is represented by the canonical SMILES notation asBrZr(Br)Br . The InChI representation is InChI=1S/4BrH.Zr/h4*1H;/q;;;;+4/p-4 . Chemical Reactions Analysis

Zirconium tetrabromide has been studied in various chemical reactions. For instance, it has been used in reactions with solutions of potassium and potassium amide in liquid ammonia .Physical And Chemical Properties Analysis

Zirconium tetrabromide is a white crystalline solid . It has a molecular weight of 410.84 g/mol . It does not have any hydrogen bond donors or acceptors . Its exact mass is 409.57395 g/mol and its monoisotopic mass is 405.57805 g/mol .Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Zirconium-based metal-organic frameworks (Zr-MOFs) have been explored for various applications . Zr-MOFs are a major class of functional MOFs due to their high thermal, chemical, and hydrolytic stability, large surface area, and tunable structures .

Water Adsorption

Zr-MOFs have been used in water adsorption . This application is crucial in various industries, including environmental science and engineering.

Gas Storage and Separation

Zr-MOFs have also been used for gas storage and separation . This is particularly important in the energy sector, where efficient gas storage and separation are critical.

Heterogeneous Catalysis

Zirconium-based compounds, including Zirconium tetrabromide, have been used in heterogeneous catalysis . This application is vital in the chemical industry, where catalysts are used to speed up chemical reactions.

Chemical Sensing

Zr-MOFs have been used in chemical sensing . This application is essential in various fields, including environmental monitoring and healthcare.

Analytical Chemistry

Zirconium compounds, including Zirconium tetrabromide, have been used in modern analytical chemistry . Techniques for zirconium determination include molecular and atomic spectrometry, X-ray fluorescence analysis, and electrochemical and activation methods .

Biomedical Applications

Zirconium oxide, a compound related to Zirconium tetrabromide, has been used in various biomedical applications . These include use as anticancer, antibacterial, and antioxidant agents, and in tissue engineering .

Engineering and Science

Zirconium and its compounds have unique physicochemical properties that account for their application in engineering and science . These include extreme corrosion resistance to many common acids and alkalis, which has promoted the application of this metal in chemical engineering .

Mechanism of Action

Target of Action

Zirconium tetrabromide (ZrBr4) is an inorganic compound that primarily targets zirconium oxide (ZrO2) in a carbothermic reaction . The compound’s primary role is to serve as a precursor to other Zr-Br compounds .

Mode of Action

Zirconium tetrabromide interacts with its target, zirconium oxide, through a carbothermic reaction . This reaction involves the action of bromine on zirconium oxide, resulting in the formation of ZrBr4 and carbon monoxide (CO) . The reaction can be represented as follows:

ZrO2+2C+2Br2→ZrBr4+2COZrO_2 + 2C + 2Br_2 \rightarrow ZrBr_4 + 2CO ZrO2+2C+2Br2→ZrBr4+2CO

Biochemical Pathways

It’s known that zrbr4 readily hydrolyzes to give the oxybromide, with the release of hydrogen bromide .

Pharmacokinetics

It’s known that zrbr4 is a solid that sublimes and reacts with water , which could impact its bioavailability.

Result of Action

The primary result of ZrBr4’s action is the formation of other Zr-Br compounds . .

Action Environment

The action of ZrBr4 is influenced by environmental factors such as temperature and the presence of water. For instance, ZrBr4 sublimes at high temperatures and reacts with water , which could affect its stability and efficacy.

properties

IUPAC Name |

tetrabromozirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BrH.Zr/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWWNKUULMMMIL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Zr](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZrBr4, Br4Zr | |

| Record name | Zirconium(IV) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | zirconium bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065630 | |

| Record name | Zirconium bromide (ZrBr4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [MSDSonline] | |

| Record name | Zirconium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Zirconium tetrabromide | |

CAS RN |

13777-25-8 | |

| Record name | Zirconium bromide (ZrBr4), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13777-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium bromide (ZrBr4), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013777258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium tetrabromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zirconium bromide (ZrBr4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium bromide (ZrBr4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)

![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)